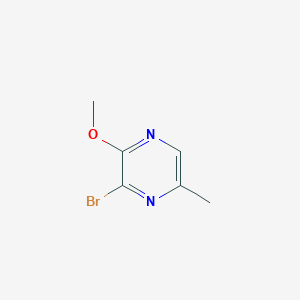

3-Bromo-2-methoxy-5-methylpyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

3-bromo-2-methoxy-5-methylpyrazine |

InChI |

InChI=1S/C6H7BrN2O/c1-4-3-8-6(10-2)5(7)9-4/h3H,1-2H3 |

InChI Key |

IKOWNGAIRHYCGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)Br)OC |

Origin of Product |

United States |

Reactivity and Advanced Functionalization of 3 Bromo 2 Methoxy 5 Methylpyrazine

Carbon-Carbon Cross-Coupling Reactions

The bromine atom at the C3 position of 3-Bromo-2-methoxy-5-methylpyrazine is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental for building molecular complexity.

Suzuki-Miyaura Coupling Protocols for Bromopyrazines

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, valued for the stability and low toxicity of its organoboron reagents. libretexts.orgnih.gov For substrates like this compound, the reaction involves coupling with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.com

The general catalytic cycle proceeds through three key steps: oxidative addition of the bromopyrazine to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. For electron-rich and sterically hindered bromopyrazines, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the reaction. nih.govbeilstein-journals.org

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, CataCXium A palladacycle | Catalyzes the C-C bond formation. | nih.govyoutube.com |

| Ligand | PPh₃, dppf, P(t-Bu)₃, SPhos, CataCXium A | Stabilizes the palladium center and facilitates catalytic steps. | nih.gov |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. | nih.govyoutube.com |

| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF, DMF | Solubilizes reactants and influences reaction rate. | nih.gov |

Negishi Cross-Coupling Utilizing Halopyrazines

The Negishi coupling offers a potent alternative for C-C bond formation, pairing an organohalide with an organozinc reagent. researchgate.netunits.it A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which can lead to faster reaction times compared to other coupling methods. However, these reagents are sensitive to air and moisture, necessitating anhydrous reaction conditions. nih.gov

For a substrate like this compound, the reaction would involve its coupling with a suitable organozinc halide (R-ZnX) catalyzed by a palladium or nickel complex. researchgate.netnih.gov The choice of catalyst and ligands, such as bulky N-heterocyclic carbenes (NHCs) or biarylphosphines, is crucial for achieving high yields and suppressing side reactions, particularly with sterically demanding or functionalized substrates. nih.govnih.gov

Stille and Sonogashira Coupling Adaptations in Pyrazine (B50134) Chemistry

Stille Coupling: The Stille reaction couples the bromopyrazine with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A significant advantage of this method is the tolerance of organostannanes to a wide variety of functional groups and their stability in air and moisture. thermofisher.comharvard.edu The primary drawback is the toxicity of tin compounds. organic-chemistry.org The reaction mechanism is similar to other palladium-catalyzed couplings, and the use of additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the premier method. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction couples this compound with a terminal alkyne using a dual catalytic system of palladium and copper(I). wikipedia.orgresearchgate.net The reaction is typically run under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org Copper-free protocols have also been developed to avoid the undesired homocoupling of alkynes (Glaser coupling). organic-chemistry.org The Sonogashira reaction is invaluable for creating linear, rigid structures found in many functional materials and complex natural products. rsc.org

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Stable, non-toxic reagents; mild conditions. | Can be sensitive to base-sensitive substrates. | libretexts.org |

| Negishi | Organozinc (R-ZnX) | High reactivity; high functional group tolerance. | Air and moisture sensitive reagents. | researchgate.netunits.it |

| Stille | Organostannane (R-SnR'₃) | High functional group tolerance; air/moisture stable. | Toxicity of tin reagents and byproducts. | wikipedia.orgthermofisher.com |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Direct introduction of alkynyl groups; mild conditions. | Potential for alkyne homocoupling (Glaser). | wikipedia.orgrsc.org |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazines

Nucleophilic aromatic substitution (SNAr) provides a pathway for replacing the bromine atom with a variety of nucleophiles, such as alkoxides, amines, or thiolates. Unlike electrophilic aromatic substitution, SNAr is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgyoutube.com

The pyrazine ring itself is inherently electron-deficient, which activates it towards nucleophilic attack. In this compound, the electron-donating methoxy (B1213986) and methyl groups slightly deactivate the ring towards SNAr compared to an unsubstituted halopyrazine. researchgate.netlibretexts.org However, the reaction is still feasible, particularly with strong nucleophiles or under forcing conditions. The reaction proceeds via a two-step addition-elimination mechanism: the nucleophile attacks the carbon bearing the bromine, forming a tetrahedral, resonance-stabilized anionic intermediate, followed by the expulsion of the bromide ion to restore aromaticity. libretexts.orgyoutube.com

Directed Metalation and Organometallic Transformations

Directed metalation offers a powerful strategy for functionalizing C-H bonds, complementing the reactivity of the C-Br bond. This approach relies on a directing group to guide a metalating agent to a specific position, typically ortho to the directing group.

Regioselective Metalation Using Hindered Amide Bases (e.g., TMPMgCl·LiCl)

For this compound, the methoxy group can act as a directing group for metalation. Hindered, non-nucleophilic bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) are exceptionally effective for the regioselective deprotonation (magnesiation) of aromatic and heteroaromatic systems. nih.govuni-muenchen.denih.gov The presence of LiCl breaks up magnesium amide aggregates, leading to highly active monomeric species that can perform metalations under mild conditions. thieme-connect.de

In this specific molecule, the methoxy group would direct the TMP base to deprotonate the C-H bond at the C3 position. However, since this position is already occupied by a bromine atom, the base would target the next most acidic proton. The electronic properties of the pyrazine ring and the substituents would dictate the site of metalation, likely at the C6 position. Once the organomagnesium intermediate is formed, it can be trapped with a wide range of electrophiles (e.g., I₂, aldehydes, allyl halides), leading to new, selectively functionalized pyrazine derivatives. uni-muenchen.dethieme-connect.de This method provides a powerful route to derivatives that are not accessible through cross-coupling or SNAr reactions. nih.govuni-muenchen.de

Transformations via Zinc and Magnesium Organometallic Intermediates

The functionalization of heteroaromatic systems through the use of organometallic intermediates is a cornerstone of modern organic synthesis. For bromo-substituted pyrazines like this compound, transformations involving zinc and magnesium organometallic species offer powerful methods for carbon-carbon and carbon-heteroatom bond formation.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-substituted nitrogen heterocycles provides a strong basis for understanding its potential transformations. The general strategies involve the formation of a zinc or magnesium intermediate, which can then undergo cross-coupling reactions with various electrophiles.

One prominent approach involves the use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, to facilitate regioselective metalations. chemicalbook.com These bases are highly effective in deprotonating substrates at specific positions, leading to the formation of reactive organometallic intermediates. In the case of a related scaffold, 6-chloroimidazo[1,2-a]pyrazine, these zinc and magnesium reagents have been successfully employed to introduce functional groups with high regioselectivity. chemicalbook.com It is conceivable that similar methodologies could be applied to activate positions on the this compound ring, should a sufficiently acidic proton be available.

More directly, the bromine atom on this compound is a prime handle for transformations such as Negishi and Grignard-type couplings. The formation of a pyrazinyl-zinc or pyrazinyl-magnesium reagent can be achieved through halogen-metal exchange or oxidative addition. These intermediates can then participate in cross-coupling reactions with a wide array of electrophiles.

Below is a representative table of potential transformations based on the known reactivity of similar heterocyclic systems.

| Reagent Type | Intermediate | Potential Electrophile | Potential Product | Coupling Type |

| n-BuLi, then ZnCl₂ | Pyrazinyl-zinc | Aryl halide | Aryl-pyrazinyl | Negishi |

| Mg, I₂ (activator) | Pyrazinyl-magnesium | Aldehyde | Pyrazinyl-carbinol | Grignard |

| TMP₂Zn·2MgCl₂·2LiCl | Deprotonated pyrazinyl-zinc | Allyl bromide | Allyl-pyrazinyl | Metalation/Coupling |

Investigations into Photochemical and Electrochemical Reactivity

The unique electronic structure of the pyrazine ring, characterized by the presence of two nitrogen atoms, imparts interesting photochemical and electrochemical properties. The substituents on the ring, namely the bromo, methoxy, and methyl groups, are expected to modulate these properties significantly.

Computational Studies on Electron Density Changes in Excited States of Pyrazines

Computational studies on the parent pyrazine molecule have provided profound insights into the dynamics of its excited states, which are foundational for understanding the photochemistry of its derivatives. rsc.orgrsc.orgcymitquimica.combldpharm.comacs.org Upon photoexcitation, pyrazine undergoes complex electronic and structural changes. rsc.orgrsc.orgcymitquimica.combldpharm.comacs.org Theoretical models combining X-ray scattering theory and trajectory surface hopping have been used to track the time evolution of electron density changes between the ground and excited states. rsc.orgrsc.orgcymitquimica.combldpharm.comacs.org

These studies reveal that upon absorption of light, there are significant and rapid changes in electron density. For instance, within the first 10 femtoseconds, a notable alteration in electron density along the carbon-carbon bonds is observed. rsc.orgbldpharm.com Concurrently, there is an increase in electron density around the nitrogen atoms and the carbon-nitrogen bonds, indicating a transfer of the wavepacket to lower-lying electronic states. rsc.orgbldpharm.com These computational approaches can identify key features of reaction pathways and capture the structural changes associated with electronic transitions. rsc.orgrsc.orgcymitquimica.combldpharm.comacs.org

For this compound, the substituents would be expected to alter the energy levels of the molecular orbitals and influence the dynamics of the excited states. The electron-donating methoxy and methyl groups, along with the electron-withdrawing and heavy bromine atom, would likely modify the pathways of electronic relaxation and potential photochemical reactions.

| Computational Method | Focus of Study | Key Finding for Pyrazine |

| X-ray Scattering Theory & Trajectory Surface Hopping | Electron density changes in excited states | Rapid electron density shift from C-C to C-N bonds and N atoms upon photoexcitation. rsc.orgbldpharm.com |

| Ab initio quantum-chemistry calculations | Photophysics of pyrazine | Detailed understanding of excited state potential energy surfaces. acs.org |

Electrochemical Behavior of Pyrazine Derivatives

The electrochemical behavior of pyrazines is characterized by their ability to undergo reduction. acs.orguni.lunih.gov The electrochemical reduction of pyrazine and its derivatives often involves the transfer of two electrons to form the corresponding 1,4-dihydropyrazine. uni.lunih.gov The stability and subsequent reactions of these reduced species are highly dependent on factors such as the pH of the medium and the nature of the substituents on the pyrazine ring. acs.orguni.lu

Studies on various pyrazine derivatives have shown that the reversibility of the redox process is also affected by substitution. nih.gov Increasing the number and bulk of substituents can decrease the reversibility of the redox couple, leading to larger peak separations in cyclic voltammetry, which indicates slower electrochemical kinetics. nih.gov

The electrochemical reduction of pyrazine derivatives can be summarized as follows:

| Pyrazine Derivative Type | pH Condition | General Electrochemical Behavior |

| Unsubstituted Pyrazine | Acidic (pH < 2) | Two separate one-electron reduction peaks. nih.gov |

| Unsubstituted Pyrazine | Neutral to Alkaline | A single two-electron reduction wave. nih.gov |

| Substituted Pyrazines | Varied | Redox potential and kinetics are modulated by the electronic and steric nature of substituents. nih.gov |

Spectroscopic and Structural Characterization of 3 Bromo 2 Methoxy 5 Methylpyrazine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct hydrogen atoms and their local environments within a molecule. For a compound like 3-Bromo-2-methoxy-5-methylpyrazine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazine (B50134) ring, the protons of the methoxy (B1213986) group, and the protons of the methyl group.

The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around the proton. oregonstate.edu Electronegative atoms and aromatic rings tend to "deshield" nearby protons, shifting their signals to a higher ppm value (downfield). libretexts.orglibretexts.org

Aromatic Proton (H-6): The single proton on the pyrazine ring is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift would be influenced by the adjacent nitrogen atom and the electronic effects of the bromo, methoxy, and methyl substituents.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet. Protons on carbons bonded to an oxygen atom typically resonate in the range of 3.5-5.5 ppm. oregonstate.edu For 2-methoxypyrazine, the methoxy protons appear around 3.7-3.9 ppm. libretexts.org

Methyl Protons (-CH₃): The three equivalent protons of the methyl group attached to the pyrazine ring will also produce a singlet. Aromatic methyl groups generally appear between 2.2 and 2.4 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-6) | ~7.5 - 8.5 | Singlet (s) |

| Methoxy (-OCH₃) | ~3.8 - 4.1 | Singlet (s) |

| Methyl (-CH₃) | ~2.3 - 2.6 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are highly sensitive to the electronic environment, providing clues about the functional groups and connectivity.

For this compound, five distinct signals are expected for the carbon atoms of the pyrazine ring and the two substituent carbons.

Pyrazine Ring Carbons: The chemical shifts of the four carbons in the pyrazine ring will vary significantly based on their substituents. The carbon atom bonded to the electronegative oxygen of the methoxy group (C-2) is expected to be significantly downfield. The carbon bonded to the bromine (C-3) will also be influenced, as will the carbon bearing the methyl group (C-5) and the carbon with a hydrogen atom (C-6).

Substituent Carbons: Signals for the methoxy carbon (-OCH₃) and the methyl carbon (-CH₃) will also be present, typically in the upfield region of the spectrum. The methoxy carbon signal is generally found around 55 ppm. beilstein-journals.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (-OCH₃) | ~155 - 165 |

| C-3 (-Br) | ~120 - 130 |

| C-5 (-CH₃) | ~145 - 155 |

| C-6 (-H) | ~135 - 145 |

| Methoxy (-OCH₃) | ~55 - 60 |

| Methyl (-CH₃) | ~20 - 25 |

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers significant structural information.

For this compound, the mass spectrum would exhibit a characteristic molecular ion peak (M⁺). A key feature would be the isotopic pattern caused by the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info This results in two molecular ion peaks of almost equal intensity, one at M⁺ and another at M+2, which is a definitive indicator for the presence of a single bromine atom in the molecule. docbrown.info

Fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for such compounds may include:

Loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ peak.

Loss of a bromine radical (•Br), leading to an [M-79/M-81]⁺ peak.

Cleavage of the C-O bond, potentially leading to the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O). libretexts.org

High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, allowing for the calculation of the exact elemental formula, which serves as a powerful confirmation of the compound's identity and purity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. researchgate.net

The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups would be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the pyrazine ring (both C=N and C=C bonds) are expected in the 1400-1600 cm⁻¹ region. core.ac.uk

C-O Stretching: The C-O bond of the methoxy group will show a strong absorption band, typically in the 1000-1300 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH₃) |

| 1400 - 1600 | C=N / C=C Stretch | Pyrazine Ring |

| 1000 - 1300 | C-O Stretch | Methoxy |

| 500 - 600 | C-Br Stretch | Bromoalkane |

X-ray Crystallography for Solid-State Structure Determination

While NMR, MS, and IR provide information about connectivity and functional groups, X-ray crystallography offers a definitive method for determining the precise three-dimensional structure of a molecule in its crystalline solid state.

Single crystal X-ray diffraction analysis involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. This analysis can precisely determine atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. mdpi.com

Studies on substituted pyrazine derivatives have revealed detailed structural information. For instance, the analysis of 2,3,5,6-tetrakis(bromomethyl)pyrazine confirmed the positions of all atoms and provided data on intermolecular C-H···Br and Br···Br interactions that stabilize the crystal packing. researchgate.net Similarly, crystallographic studies of other pyrazine derivatives have been used to confirm molecular geometries and study supramolecular architectures formed through hydrogen bonds and other non-covalent interactions. researchgate.netresearchgate.netnih.gov

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the substitution pattern on the pyrazine ring.

Precise measurements of all bond lengths (C-C, C-N, C-O, C-Br) and bond angles.

Information on the planarity of the pyrazine ring and the orientation of the methoxy and methyl substituents relative to the ring.

Details of how the molecules pack together in the crystal, including any intermolecular forces like hydrogen bonds or halogen bonds.

This technique is considered the gold standard for structural determination, providing an unparalleled level of detail about the molecule's solid-state conformation. mdpi.com

Studies of Stacking Interactions and Hydrogen Bonding in Pyrazine Crystal Structures

The solid-state arrangement of molecules, or crystal packing, is dictated by a complex interplay of non-covalent interactions. In the crystal structures of this compound analogs and related heterocyclic compounds, hydrogen bonding and π-π stacking interactions are paramount forces that govern the supramolecular assembly. mdpi.com A thorough analysis of these interactions is crucial for crystal engineering, as they influence the material's physicochemical properties, such as solubility and thermal stability.

Detailed crystallographic studies on a variety of pyrazine derivatives reveal recurring structural motifs established through these specific intermolecular forces. The electron-deficient nature of the pyrazine ring, combined with the presence of various substituent groups (e.g., halogens, methyl, methoxy), creates a rich landscape for diverse and directional non-covalent bonding.

Hydrogen Bonding in Pyrazine Analogs

Hydrogen bonds are among the most significant interactions directing the crystal packing in pyrazine derivatives. Although the pyrazine core lacks strong traditional hydrogen bond donors, it contains two nitrogen atoms that are effective acceptors. The surrounding substituents and even the C-H bonds of the pyrazine ring itself can act as weak hydrogen bond donors.

Common types of hydrogen bonds observed in the crystal structures of pyrazine analogs include:

C—H···N Interactions: These weak hydrogen bonds are frequently observed, where a C-H group from a methyl substituent or the pyrazine ring interacts with a nitrogen atom of an adjacent molecule.

C—H···O Interactions: In analogs containing oxygen atoms, such as methoxy or N-oxide derivatives, C—H···O hydrogen bonds contribute significantly to the crystal lattice. For instance, in the crystal structure of 2,5-dimethylpyrazine 1,4-dioxide, each molecule is linked to four neighbors through C—H···O interactions, forming extensive two-dimensional layers. nih.gov

C—H···Br Interactions: In brominated pyrazine analogs, weak hydrogen bonds involving the bromine atom as an acceptor can play a role in the supramolecular framework. The crystal structure of 2,3,5,6-tetrakis(bromomethyl)pyrazine features C—H···Br hydrogen bonds that, along with Br···Br interactions, link the molecules into a three-dimensional network. nih.gov

N—H···N Interactions: In pyrazine derivatives containing amide or amine functionalities, stronger N—H···N hydrogen bonds can form robust synthons that dictate the primary assembly of molecules into layers or chains. iucr.orgnih.gov

These interactions, while individually weak, collectively provide substantial stabilization energy to the crystal lattice, leading to highly ordered three-dimensional structures.

| Compound/Analog Type | Interaction Type (D—H···A) | D···A Distance (Å) | Reference |

|---|---|---|---|

| Pyrazine-2(1H)-thione | N—H···N | 2.893 | nih.gov |

| Pyrazine-2(1H)-thione | C—H···S | 3.716 - 3.797 | nih.gov |

| 2,5-Dimethylpyrazine 1,4-dioxide | C—H···O | Data Not Specified | nih.gov |

| 2,3,5,6-tetrakis(bromomethyl)pyrazine | C—H···Br | Data Not Specified | nih.gov |

| Pyrazine-2,5-dicarboxamides | N—H···N | Data Not Specified | iucr.org |

Stacking Interactions in Pyrazine Crystal Structures

These stacking interactions typically lead to the formation of columnar arrays or layered sheets within the crystal.

In the crystal structure of 2,5-dimethylpyrazine 1,4-dioxide, significant π–π interactions are observed between neighboring molecules, with a short interplanar distance of 3.191 Å. nih.gov

Studies on other substituted pyrazines, such as 2,5-bis(4-methylpyridin-2-yl)pyrazine, show π–π interactions between the pyrazine and pyridine rings of adjacent molecules with an inter-centroid distance of 3.563 Å. grafiati.com

In more complex systems, such as certain iron(III) complexes of hydrazinylpyrazine, offset π–π stacking occurs between the pyrazine ring of one complex and the phenyl ring of a neighboring molecule, contributing to the formation of a double-layered chain structure. mdpi.com

The balance between these dispersive π-π stacking forces and the more directional hydrogen and/or halogen bonds ultimately determines the final three-dimensional supramolecular architecture. mdpi.comresearchgate.net

| Compound/Analog | Interaction Parameter | Distance (Å) | Reference |

|---|---|---|---|

| 2,5-Dimethylpyrazine 1,4-dioxide | Interplanar Distance | 3.191 | nih.gov |

| 2,5-bis(4-methylpyridin-2-yl)pyrazine | Inter-centroid Distance | 3.563 | grafiati.com |

| Triazole-Pyridine-Pyrazine System | Centroid-Centroid Distance (Triazole-Pyrazine) | 3.623 | grafiati.com |

Computational Chemistry and Theoretical Insights into 3 Bromo 2 Methoxy 5 Methylpyrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the properties of heterocyclic compounds such as pyrazine (B50134) derivatives. DFT calculations can provide a deep understanding of the molecule's optimized geometry, electronic landscape, and reactivity.

Determination of Optimized Molecular Geometries and Electronic Structures

Table 1: Hypothetical Optimized Geometric Parameters for 3-Bromo-2-methoxy-5-methylpyrazine (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-Br | 1.89 Å |

| Bond Length | C3-O1 | 1.35 Å |

| Bond Length | O1-C(methoxy) | 1.43 Å |

| Bond Length | C5-C(methyl) | 1.51 Å |

| Bond Angle | N1-C2-Br | 118.5° |

| Bond Angle | C2-C3-O1 | 121.0° |

| Dihedral Angle | C3-C2-N1-C6 | 0.0° (planar) |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar structures. They are not from a direct published study on this specific molecule.

Prediction of Chemical Reactivity Descriptors (e.g., HOMO/LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and reactivity; a larger gap generally implies lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich portions of the molecule, such as the methoxy (B1213986) group and the pyrazine ring, while the LUMO would likely be distributed over the pyrazine ring and the C-Br bond, given the electronegativity of the bromine atom. DFT calculations can precisely determine the energies of these orbitals and various reactivity descriptors derived from them, such as electronegativity, chemical hardness, and global electrophilicity index.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.65 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.20 |

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.825 |

Note: These values are hypothetical and serve as examples of the data that would be generated from a DFT study. They are derived from general trends observed in similar heterocyclic compounds.

Molecular Modeling of Reaction Mechanisms and Conformational Preferences

Beyond static properties, computational modeling can be employed to explore the dynamic behavior of this compound. This includes mapping out potential energy surfaces for chemical reactions, allowing for the determination of transition state structures and activation energies. Such studies are invaluable for predicting reaction outcomes and understanding reaction mechanisms at a molecular level.

Furthermore, for molecules with flexible substituents, conformational analysis is crucial. In the case of this compound, the orientation of the methoxy and methyl groups relative to the pyrazine ring can be investigated. By calculating the relative energies of different conformers, the most stable conformation and the energy barriers for rotation around single bonds can be identified. This information is vital for understanding how the molecule's shape influences its interactions and properties.

Analysis of Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen and oxygen atoms) and are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms and regions near the bromine atom) that are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show negative potentials around the nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group. Positive potentials would be expected around the hydrogen atoms of the methyl group and potentially a region of positive potential on the bromine atom (a sigma-hole), which can be involved in halogen bonding.

Theoretical Studies on Intramolecular and Intermolecular Interactions

Computational methods are also adept at studying the various non-covalent interactions that can influence the structure and properties of this compound. Intramolecularly, interactions such as hydrogen bonds or steric repulsions between the substituents can affect the molecule's preferred conformation.

Intermolecularly, theoretical studies can predict how molecules of this compound interact with each other in the solid state or in solution. These interactions can include hydrogen bonding, dipole-dipole interactions, and π-π stacking of the pyrazine rings. A particularly interesting aspect for this molecule would be the potential for halogen bonding, where the bromine atom acts as an electrophilic region (the sigma-hole) and interacts with a nucleophilic site on an adjacent molecule. nih.gov Understanding these intermolecular forces is key to predicting crystal packing, solubility, and other bulk properties.

Advanced Applications and Research Directions in Pyrazine Chemistry

Pyrazines as Versatile Building Blocks in Complex Organic Molecule Synthesis

The functional groups present in 3-Bromo-2-methoxy-5-methylpyrazine make it a highly attractive scaffold for the synthesis of more complex organic molecules. The bromine atom, in particular, serves as a key handle for various transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.org

The electron-deficient nature of the pyrazine (B50134) ring can sometimes hinder cross-coupling reactions compared to their carbocyclic counterparts. However, the presence of the electron-donating methoxy (B1213986) and methyl groups on the ring in This compound can help to mitigate this effect, potentially enhancing its reactivity in these transformations.

Research on various bromopyrazine derivatives has demonstrated their utility in several types of cross-coupling reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful tool for forming carbon-carbon bonds. rsc.orgrsc.orgresearchgate.netrsc.org It is anticipated that This compound would readily participate in Suzuki-Miyaura couplings with a variety of aryl- and heteroarylboronic acids or esters. The reaction would likely proceed under standard conditions, employing a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, Cs₂CO₃), and a suitable solvent system like toluene/water or dioxane/water. This would allow for the introduction of diverse substituents at the 3-position of the pyrazine core, leading to a wide array of novel compounds with potential biological or material applications. rsc.orgnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. rsc.org The bromine atom of This compound would be susceptible to Sonogashira coupling, enabling the introduction of various alkynyl moieties. This is a valuable strategy for constructing rigid, linear extensions to the pyrazine core, which is of interest in the synthesis of conjugated materials and pharmacologically active compounds.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. While less common for pyrazines compared to Suzuki and Sonogashira couplings, the reactivity of the C-Br bond in This compound suggests its potential as a substrate in Heck reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds. The bromo substituent on the pyrazine ring could be replaced with various primary or secondary amines, providing a direct route to a diverse range of amino-substituted pyrazines. These products are of significant interest in medicinal chemistry due to the prevalence of the pyrazine-amine motif in bioactive molecules.

The following table summarizes the potential cross-coupling reactions for This compound based on known reactions of similar compounds.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-2-methoxy-5-methylpyrazine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-2-methoxy-5-methylpyrazine |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | 3-Alkenyl-2-methoxy-5-methylpyrazine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 3-Amino-2-methoxy-5-methylpyrazine |

Rational Design of Pyrazine-Based Ligands for Coordination Chemistry and Catalysis

The nitrogen atoms of the pyrazine ring possess lone pairs of electrons, making them excellent coordinating atoms for metal ions. rsc.orgnih.govresearchgate.net The substituents on the pyrazine ring can significantly influence the electronic properties of the nitrogen atoms and thus the coordination behavior of the resulting ligand. In This compound , the methoxy and methyl groups increase the electron density on the pyrazine ring, which could enhance the Lewis basicity of the nitrogen atoms and favor stronger coordination to metal centers.

Pyrazine-Metal Ion Complexation Studies

The study of pyrazine derivatives complexed with various transition metals like ruthenium(III), cobalt(II), and zinc(II) has revealed that the nature of the substituents on the pyrazine ring plays a crucial role in the stoichiometry and geometry of the resulting coordination compounds. rsc.orgnih.govinorgchemres.org For instance, the presence of bidentate pyrazine derivatives can lead to the formation of 1:2 metal-to-ligand ratio complexes. rsc.org It is plausible that This compound could form stable complexes with a range of transition metals, and the resulting complexes could exhibit interesting magnetic, electronic, or catalytic properties.

Development of Pyrazine-Bridged Coordination Polymers and Metal-Organic Frameworks

Pyrazine and its derivatives are widely used as bridging ligands in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govacs.org These materials consist of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks. The rigid and linear nature of the pyrazine bridge is ideal for creating well-defined and predictable structures. nih.gov

This compound could serve as a functionalized linker in the synthesis of novel CPs and MOFs. The pyrazine nitrogen atoms would act as the primary coordination sites, bridging metal centers. The bromo substituent could be retained in the final framework, offering a site for post-synthetic modification. For example, the bromine atom could be converted to other functional groups through single-crystal-to-single-crystal transformations, allowing for the tuning of the framework's properties. Alternatively, the bromo group could be utilized in a pre-synthetic modification of the ligand through cross-coupling reactions, as discussed in section 6.1, to introduce larger and more complex functionalities before the framework assembly.

Integration of Pyrazine Scaffolds in Materials Science Research

The electron-deficient nature of the pyrazine ring makes it an excellent component for n-type (electron-transporting) organic electronic materials. rsc.orgrsc.org This property is highly sought after for applications in various electronic devices.

Pyrazine-Containing Conjugated Polymers for Electronic Applications

Conjugated polymers, which feature alternating single and double bonds along their backbone, are the active components in many organic electronic devices. The incorporation of pyrazine units into the polymer backbone can significantly influence the material's electronic properties, such as its electron affinity and bandgap. rsc.orgacs.orgresearchgate.net

This compound could be a valuable monomer for the synthesis of novel conjugated polymers. Through polymerization reactions such as Suzuki or Stille coupling, where the bromine atom would participate in the bond-forming steps, this pyrazine derivative could be incorporated into a polymer chain. The methoxy and methyl groups would enhance the solubility of the resulting polymer, which is often a challenge in the processing of conjugated materials. Furthermore, these substituents would modulate the electronic properties of the polymer, allowing for the fine-tuning of its energy levels for specific applications. rsc.org

The resulting pyrazine-containing polymers would be expected to exhibit n-type semiconducting behavior and could be investigated for use in organic field-effect transistors (OFETs) and other electronic devices. rsc.org

Pyrazine Derivatives in Organic Solar Cells and Electrochromic Devices

The unique optoelectronic properties of pyrazine-based materials make them promising candidates for use in organic solar cells (OSCs) and electrochromic devices. acs.orgrsc.orgmdpi.comoptica.orgrsc.org

Electrochromic devices are materials that change their color in response to an applied electrical potential. This property is of interest for applications such as smart windows and displays. The redox-active nature of the pyrazine ring makes it a suitable component for electrochromic materials. Conjugated polymers containing This compound could exhibit electrochromic behavior, with the potential for the color change to be tuned by the substituents on the pyrazine ring.

The following table provides a hypothetical overview of the potential material properties of polymers derived from This compound .

| Material Type | Potential Application | Key Features Conferred by this compound |

| Conjugated Polymer | Organic Field-Effect Transistors (OFETs) | n-type semiconductivity, enhanced solubility, tunable energy levels. |

| Donor or Acceptor Material | Organic Solar Cells (OSCs) | Tunable HOMO/LUMO levels, good charge transport properties. |

| Electrochromic Polymer | Smart Windows, Displays | Reversible redox behavior, color change upon applied potential. |

While direct experimental data on This compound is scarce, a thorough analysis of the known chemistry of related pyrazine derivatives allows for a compelling projection of its potential in advanced chemical applications. Its strategically placed functional groups position it as a valuable and versatile building block for synthesizing complex organic molecules through a variety of cross-coupling reactions. In coordination chemistry, it holds promise as a tunable ligand for the construction of novel metal complexes, coordination polymers, and metal-organic frameworks with tailored properties. Furthermore, its incorporation into conjugated polymers could lead to new materials for organic electronics, including solar cells and electrochromic devices. The exploration of the chemistry of This compound represents a promising avenue for future research, with the potential to contribute significantly to the fields of organic synthesis, coordination chemistry, and materials science.

Molecular Recognition Studies of Pyrazine Derivatives in Chemical Systems

Molecular recognition is a fundamental process in chemistry and biology, involving the specific, non-covalent interaction between two or more molecules. Pyrazine derivatives, with their unique combination of a polar heterocyclic core and modifiable peripheral substituents, are excellent candidates for such studies. nih.govacs.org The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking and other non-covalent interactions. nih.govbiosynce.com

Host-Guest Interactions with Designed Receptors (e.g., Calixnih.govpyrroles)

The study of host-guest chemistry involves the encapsulation or binding of a "guest" molecule within a larger "host" molecule. This field provides significant insights into the nature of non-covalent interactions. While direct studies on this compound with calix nih.govpyrroles are not extensively documented in the provided search results, the broader class of pyrazine derivatives has been shown to interact with various synthetic receptors, including calix rsc.orgpyrroles. rsc.orgnih.gov

Calixpyrroles are macrocyclic compounds capable of forming well-defined cavities that can bind neutral and charged guest molecules. rsc.orgnih.gov For instance, research on pyrazine N,N'-dioxide with aryl-extended calix rsc.orgpyrroles has demonstrated that the pyrazine derivative can be accommodated within the receptor's cavity. rsc.orgnih.gov The binding is driven by a combination of factors, and the conformation of the host molecule can adapt to the guest. nih.gov These studies utilize techniques like 1H NMR spectroscopic titrations to determine the binding affinity and stoichiometry of the host-guest complex. rsc.orgnih.gov The insights gained from these interactions with related pyrazine compounds suggest that this compound would also be capable of forming host-guest complexes with suitably designed receptors, where the methoxy and methyl groups would influence the binding specificity and strength. The synthesis of calix researchgate.netpyrroles further expands the range of potential hosts for such studies. rsc.orgresearchgate.net

Insights from Molecularly Imprinted Polymers Templated with Pyrazine Analogs

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers and cross-linkers in the presence of a "template" molecule, which is later removed, leaving behind a cavity complementary in shape, size, and functionality. nih.govaidic.it

While specific MIPs for this compound are not detailed, the principle has been successfully applied to other pyrazine derivatives and analogous small molecules. nih.gov For example, a strategy for arranging two porphyrin moieties in a face-to-face fashion has been demonstrated using pyrazine as a template molecule. nih.gov The resulting polymer showed selectivity for pyrazine, indicating the successful formation of recognition sites. nih.gov This technique offers a powerful tool for creating materials with high selectivity for a desired analyte. The process generally involves:

Complex formation between the template (a pyrazine analog) and functional monomers.

Polymerization around the template-monomer complex.

Removal of the template to create specific binding cavities. nih.gov

The selectivity of these MIPs is a key parameter, and it is often evaluated by comparing the binding of the target molecule to that of structurally similar compounds. The development of MIPs for this compound could have applications in selective extraction, sensing, and catalysis.

Role of Intermolecular Hydrogen Bonding in Recognition Phenomena

Intermolecular hydrogen bonding is a critical force in molecular recognition, dictating the specificity and stability of molecular complexes. nih.govrsc.org The pyrazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. nih.govbiosynce.com In the case of this compound, the nitrogen atoms and the oxygen atom of the methoxy group are potential hydrogen bond acceptor sites.

Systematic analyses of pyrazine-based ligands co-crystallized with proteins have shown that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom. nih.govacs.org Studies on the molecular interactions of pyrazine with various solvents have also highlighted the formation of hydrogen bonds. researchgate.net For instance, interactions with n-propanol involve a normal N···H-O hydrogen bond. researchgate.net These fundamental studies underscore the importance of hydrogen bonding in the recognition of pyrazine-containing molecules. The presence of the bromine atom and the methoxy and methyl groups on the pyrazine ring of this compound would modulate the electronic properties of the ring and, consequently, the strength and directionality of hydrogen bonds formed.

Pyrazines as Scaffolds for Mechanistic Chemical Investigations

The pyrazine framework serves as a versatile scaffold for investigating reaction mechanisms and fundamental chemical principles. slideshare.net Their well-defined structure and the ability to systematically modify their substituents allow for the study of electronic and steric effects on reaction rates and pathways. acs.org

Pyrazine derivatives can be employed in various types of chemical reactions, including coupling reactions, to synthesize more complex molecules. researchgate.netscilit.com The reactivity of the pyrazine ring and its substituents can be probed to understand the intricacies of electrophilic and nucleophilic substitution reactions. For instance, the presence of a bromine atom in this compound offers a reactive site for cross-coupling reactions, which are fundamental transformations in organic synthesis. The study of these reactions can provide valuable mechanistic data.

Furthermore, pyrazolo[1,5-a]pyrimidines, which are fused pyrimidine-pyrazole systems, have been highlighted as privileged scaffolds in medicinal chemistry and are used to study enzyme inhibition mechanisms. mdpi.comnih.gov While not a direct application of this compound, this demonstrates the broader utility of pyrazine-containing structures in mechanistic studies within a biological context. The development of pyrazine derivatives as anticancer agents also involves detailed mechanistic investigations at the cellular level. nih.govnih.gov

Conclusion and Future Perspectives in 3 Bromo 2 Methoxy 5 Methylpyrazine Research

Summary of Current Research Landscape

Currently, the body of research specifically focused on 3-Bromo-2-methoxy-5-methylpyrazine is sparse. Its presence is primarily noted in chemical supplier catalogs, indicating its availability for research purposes. The existing literature on pyrazine (B50134) derivatives, however, provides a solid foundation from which to infer the potential reactivity and utility of this specific molecule. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms, is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. chemicalbook.comuni.lu The substituents on this compound—a bromine atom, a methoxy (B1213986) group, and a methyl group—each offer distinct possibilities for chemical modification and interaction with biological systems.

Identification of Key Research Gaps and Challenges

The most significant challenge in the study of this compound is the lack of dedicated research. This has resulted in several key research gaps:

Synthesis and Characterization: While general methods for pyrazine synthesis exist, optimized and scalable synthetic routes specifically for this compound are not well-documented. Detailed spectroscopic and crystallographic data, which are crucial for understanding its three-dimensional structure and reactivity, are also not readily available.

Chemical Reactivity: The reactivity of the C-Br bond, particularly in cross-coupling reactions, has not been systematically investigated for this compound. Understanding how the electron-donating methoxy and methyl groups influence the reactivity of the pyrazine ring and the bromo substituent is essential for its use as a synthetic building block.

Biological Activity Screening: There is a notable absence of studies screening this compound for any potential biological activities. Given that many pyrazine derivatives show promise as anticancer, antimicrobial, or anti-inflammatory agents, this is a significant unexplored area. google.combldpharm.com

Promising Directions for Future Synthetic Innovations and Functionalization Strategies

Future research should prioritize the development of efficient synthetic methodologies and the exploration of diverse functionalization strategies for this compound.

Synthetic Innovations: The development of novel, high-yield synthetic pathways is a primary objective. This could involve exploring different starting materials and reaction conditions to improve efficiency and reduce byproducts.

Functionalization via Cross-Coupling Reactions: The bromine atom on the pyrazine ring is an ideal handle for various transition metal-catalyzed cross-coupling reactions. Future work should explore Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions to introduce a wide array of substituents at this position, thereby creating a library of novel pyrazine derivatives.

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Type | Coupling Partner | Potential Product | Catalyst/Conditions |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Aryl/heteroaryl-substituted pyrazines | Pd catalyst, base |

| Buchwald-Hartwig | Amines, amides | Amino/amido-substituted pyrazines | Pd or Cu catalyst, base |

| Sonogashira | Terminal alkynes | Alkynyl-substituted pyrazines | Pd/Cu catalyst, base |

| Heck | Alkenes | Alkenyl-substituted pyrazines | Pd catalyst, base |

| Stille | Organostannanes | Various substituted pyrazines | Pd catalyst |

Potential for Pyrazine Derivatives as Advanced Chemical Scaffolds in Emerging Scientific Fields

The pyrazine scaffold is a versatile platform for the development of advanced materials and therapeutics. orgsyn.org By systematically exploring the chemistry of this compound, new avenues in various scientific fields can be opened.

Medicinal Chemistry: The creation of a diverse library of derivatives from this compound could lead to the discovery of new drug candidates with improved efficacy and novel mechanisms of action. chemicalbook.comuni.lu

Materials Science: Pyrazine-based compounds have been investigated for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of derivatives of this compound could be harnessed for these applications.

Agrochemicals: Pyrazine derivatives have also found use as herbicides and insecticides. New derivatives could offer more effective and environmentally benign solutions in agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.